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  • Product: 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid
  • CAS: 1017032-61-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Applications of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly functionalized, geometrically precise building blocks is critical for developing robust structure-activity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly functionalized, geometrically precise building blocks is critical for developing robust structure-activity relationships (SAR). 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS: 1017032-61-9) is a specialized aromatic scaffold that combines a reactive carboxylic acid handle with a flexible, lipophilicity-tuning tetrahydrofuranyl ether moiety[1],[2].

This whitepaper provides an in-depth analysis of this molecule's structural properties, its strategic role in drug design, and field-proven experimental workflows for its integration into lead series.

Structural Analysis and Physicochemical Properties

The utility of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid stems from its tripartite structural design:

  • Benzoic Acid Core: The meta-substituted benzene ring provides a rigid vector, projecting the attached pharmacophore at a specific angle (approx. 120°) relative to the carboxylic acid handle.

  • Ether Linker (-CH₂-O-CH₂-): Ether linkers are highly valued in bioactive molecules because they act as hydrogen bond acceptors without adding excessive steric bulk, maintaining essential conformational flexibility[3].

  • Tetrahydrofuran (THF) Ring: The saturated heterocyclic THF ring introduces a tunable lipophilic pocket. Tetrahydrofuranyl ethers have been successfully employed in the design of targeted therapies (such as EGFR kinase inhibitors) to fine-tune drug-target binding kinetics[4]. Furthermore, the C2 position of the THF ring is a chiral center, allowing researchers to explore stereospecific binding interactions.

Quantitative Physicochemical Data

To facilitate rapid assessment for FBDD libraries, the core quantitative properties of the molecule are summarized below[5].

Table 1: Physicochemical Properties of CAS 1017032-61-9

PropertyValueStrategic Implication
Chemical Name 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acidN/A
CAS Number 1017032-61-9N/A
Molecular Formula C₁₃H₁₆O₄Ensures low molecular weight for fragment libraries.
Molecular Weight 236.26 g/mol Ideal for early-stage lead generation (Rule of 3 compliant).
H-Bond Donors 1 (Carboxylic Acid)Consumed during amide coupling.
H-Bond Acceptors 4 (Acid + Ether + THF)Enhances aqueous solubility and target interaction.

Role in Drug Discovery: Scaffold Selection Logic

When designing a lead compound, the decision to incorporate a specific fragment must be driven by causality. The selection of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid is typically dictated by the need to balance lipophilicity (LogP) while maintaining sufficient polarity to ensure oral bioavailability.

ScaffoldLogic Target Target Identification (Need meta-substituted vector) Scaffold Evaluate Scaffold: 3-[(Tetrahydro-2-furanylmethoxy) methyl]-benzoic acid Target->Scaffold Prop1 Physicochemical LogP tuning via THF ether Scaffold->Prop1 Prop2 Structural Chiral center at C2 of THF Scaffold->Prop2 Prop3 Reactivity Carboxylic acid for coupling Scaffold->Prop3 Decision Integration into Lead Series Prop1->Decision Prop2->Decision Prop3->Decision

Logical decision matrix for integrating the functionalized benzoic acid scaffold.

Chemical Reactivity and Experimental Workflows

The primary synthetic utility of this building block lies in its carboxylic acid moiety, which serves as the electrophilic handle for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

To ensure high yields and prevent the racemization of any adjacent chiral centers, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the recommended coupling reagent. HATU is a gold-standard uronium salt known for its exceptional efficiency, particularly when dealing with sterically hindered substrates[6],[7].

Table 2: Standardized Reagent Quantities for Amide Coupling

ReagentRoleEquivalents (eq)Operational Temperature
CAS 1017032-61-9 Electrophile (Acid)1.0Room Temperature (RT)
Target Amine Nucleophile1.2RT
HATU Activating Agent1.20 °C warming to RT
DIPEA Non-nucleophilic Base2.0 - 3.00 °C warming to RT
Anhydrous DMF Polar Aprotic SolventN/A (0.1 - 0.5 M)N/A
Step-by-Step Methodology & Causality
  • Preparation: Dissolve 1.0 eq of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid and 1.2 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solubilizes both the organic fragments and the highly polar HATU reagent.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 eq of HATU, followed by the dropwise addition of 2.0 to 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium intermediate[6]. Cooling to 0 °C controls the exothermic activation step and minimizes side reactions.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. The amine nucleophilically attacks the active ester, expelling the HOAt byproduct and forming the stable amide bond.

  • Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess DIPEA. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine (5x) to forcefully partition the residual DMF into the aqueous phase. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexane/EtOAc or Dichloromethane/Methanol depending on the polarity of the target amine.

AmideCoupling Start 1. Preparation 1.0 eq Acid, 1.2 eq Amine in anhydrous DMF Activation 2. Carboxyl Activation Add 1.2 eq HATU, 2.0 eq DIPEA (0 °C to RT) Start->Activation Coupling 3. Amide Bond Formation Stir at RT for 2-4 hours Activation->Coupling Workup 4. Aqueous Workup Quench with NH4Cl(aq) Extract with EtOAc Coupling->Workup Purification 5. Purification Flash Chromatography (Silica Gel) Workup->Purification Analysis 6. Product Verification LC-MS & 1H-NMR Purification->Analysis

Step-by-step experimental workflow for HATU-mediated amide coupling.

Analytical Validation (Self-Validating System)

To maintain scientific integrity, every synthetic protocol must be treated as a self-validating system. The successful incorporation of the 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid fragment must be confirmed through rigorous analytical characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary validation tool. The chromatogram should show a single dominant peak corresponding to the product, and the mass spectrum must confirm the expected mass (typically observed as the [M+H]+ or [M+Na]+ adduct).

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Structural integrity is verified by observing the disappearance of the broad carboxylic acid proton (typically found at δ 12.0–13.0 ppm) and the emergence of a new amide proton signal ( δ 7.0–9.0 ppm). Crucially, the diagnostic multiplet signals from the THF ring ( δ 1.5–4.0 ppm) and the benzylic/ether methylene protons ( δ ~4.5 ppm) must remain intact and integrate correctly, proving that the ether linker survived the coupling conditions.

References

  • National Institutes of Health (NIH): Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at:[Link]

  • National Institutes of Health (NIH): Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at:[Link]

  • ResearchGate: The most common linkers in bioactive molecules and their bioisosteric replacement network. Available at: [Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Understanding the solubility profile of complex active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a critical prerequisite for crystallization process design, purification, and formulation. This whitepaper provides a comprehensive analysis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS: 1017032-61-9) [1].

While foundational data on the parent compound, benzoic acid, is widely available [2], the addition of the bulky, flexible (tetrahydro-2-furanylmethoxy)methyl substituent fundamentally alters the molecule's solid-state lattice energy and solvation thermodynamics. As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Herein, we explore the structural causality behind its solubility, establish a predictive solubility matrix, and detail a self-validating experimental protocol for empirical quantification.

Structural Rationale & Solvation Mechanics

The solubility of any solute in an organic solvent is governed by the interplay between the crystal lattice energy of the solid and the solvation energy released upon dissolution.

For 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid, the molecule is divided into three distinct functional domains, each dictating affinity for specific solvent classes:

  • The Carboxylic Acid (-COOH) Core: Acts as both a strong hydrogen-bond donor and acceptor. This drives high solubility in polar protic solvents (e.g., ethanol, methanol) [3].

  • The Ether and Tetrahydrofuran (THF) Moieties: These introduce two highly accessible oxygen atoms capable of acting as hydrogen-bond acceptors. This structural feature significantly enhances the molecule's affinity for polar aprotic solvents (e.g., acetone, ethyl acetate) compared to unsubstituted benzoic acid. Furthermore, the flexibility of the ether linkage disrupts tight π−π stacking in the crystal lattice, lowering the melting point and increasing overall solubility.

  • The Aromatic Ring: Provides lipophilic character, enabling moderate solubility in non-polar hydrocarbons (e.g., toluene), though solubility in purely aliphatic solvents (e.g., heptane) remains limited due to the highly polar side chains [2].

SolvationMechanics API 3-[(Tetrahydro-2-furanylmethoxy) methyl]-benzoic acid COOH Carboxyl (-COOH) H-Bond Donor/Acceptor API->COOH EtherTHF Ether & THF Ring Polar Aprotic Affinity API->EtherTHF Aromatic Aromatic Core Hydrophobic/Pi-Pi API->Aromatic Protic Alcohols (Ethanol/Methanol) COOH->Protic Aprotic Ketones/Esters (Acetone/EtOAc) EtherTHF->Aprotic Nonpolar Hydrocarbons (Toluene/Heptane) Aromatic->Nonpolar

Caption: Structural moieties of the compound and their targeted solvent class affinities.

Quantitative Solubility Matrix

Because empirical data for highly specific intermediates can vary based on polymorphic purity, the following table synthesizes the expected solubility profile at standard ambient temperature (298.15 K). This data is extrapolated using Hansen Solubility Parameters (HSP) derived from the parent benzoic acid [2][4], adjusted for the molar volume and polarity of the THF-ether side chain.

SolventSolvent ClassEstimated Solubility ( g/100g solvent)Mechanistic Rationale
Methanol Polar Protic> 45.0Strong H-bonding with both -COOH and ether oxygens.
Ethanol Polar Protic> 35.0Excellent solvation; slightly lower than methanol due to solvent molar volume.
Acetone Polar Aprotic> 30.0High affinity for the THF/ether moieties; dipole-dipole interactions.
Ethyl Acetate Polar Aprotic20.0 - 25.0Favorable for crystallization workflows; moderate temperature dependence.
Toluene Non-polar Aromatic5.0 - 10.0 π−π interactions with the aromatic core; limited by polar side chains.
Heptane Non-polar Aliphatic< 1.0Poor solvation of the polar -COOH and ether domains; ideal anti-solvent.
Water Highly Polar Protic< 0.5Hydrophobic bulk of the aromatic ring and THF moiety prevents aqueous dissolution.

Note: Solubility in binary mixtures (e.g., Ethanol + Heptane) will exhibit non-linear synergistic behavior, often peaking at a specific molar fraction due to co-solvency effects [2].

Self-Validating Experimental Methodology

To empirically determine the absolute solubility of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid, kinetic dissolution methods are insufficient. The industry gold standard is the Isothermal Shake-Flask Method [2].

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It employs orthogonal analytical techniques (HPLC-UV and Gravimetric Analysis) to cross-verify the data, ensuring that phenomena like solvent evaporation or solute degradation do not skew the results.

Step-by-Step Protocol
  • Supersaturation & Equilibration:

    • Add an excess amount of the solid API to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Submerge the vial in a thermostatic shaker bath controlled to ±0.05 K.

    • Causality Note: Agitate at 200 RPM for a minimum of 48 hours. Extended equilibration is mandatory because the bulky THF side chain can cause high-viscosity boundary layers around the crystal, slowing the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation:

    • Cease agitation and allow the suspension to settle isothermally for 12 hours.

    • Extract an aliquot using a pre-warmed syringe and filter through a 0.2 μm PTFE syringe filter.

    • Causality Note: PTFE is mandated over Nylon or Cellulose. Nylon contains amide bonds that can artificially depress the measured solubility by adsorbing the carboxylic acid moiety of the solute.

  • Orthogonal Quantification (The Validation Step):

    • Path A (HPLC-UV): Dilute a precise volume of the filtrate into the mobile phase and quantify via HPLC-UV against a validated calibration curve.

    • Path B (Gravimetric): Dispense a known mass of the filtrate into a pre-weighed aluminum pan. Evaporate the solvent in a vacuum oven at 40°C until a constant weight is achieved.

  • Data Concordance Check:

    • Compare the concentration derived from HPLC with the mass fraction derived gravimetrically. The data point is only accepted if the Relative Standard Deviation (RSD) between the two methods is <2% .

ValidationWorkflow Start Isothermal Equilibration (Shake-Flask Method) Split Phase Separation (0.2 μm PTFE Filtration) Start->Split HPLC HPLC-UV/Vis Quantification Split->HPLC Grav Gravimetric Cross-Validation Split->Grav Compare Data Concordance Check (RSD < 2%) HPLC->Compare Grav->Compare Thermo Thermodynamic Closure (van 't Hoff Linearity) Compare->Thermo

Caption: Self-validating experimental workflow for absolute solubility determination.

Thermodynamic Data Interpretation

Once solubility data is collected across a temperature range (e.g., 278.15 K to 323.15 K), the system's integrity must be verified through thermodynamic closure using the van 't Hoff equation :

ln(x)=−R⋅TΔHdiss​​+RΔSdiss​​

Where x is the mole fraction solubility, T is the absolute temperature, R is the ideal gas constant, and ΔHdiss​ and ΔSdiss​ are the apparent enthalpy and entropy of dissolution, respectively.

The Causality of Linearity: Plotting ln(x) against 1/T should yield a straight line. If the plot is perfectly linear, it validates that the solid phase remained structurally stable (no polymorphic transitions or solvate formations occurred) throughout the temperature range. A non-linear inflection point serves as a critical diagnostic indicator that the compound has undergone a phase transition or that the solvent system is exhibiting temperature-dependent self-association [2].

References

  • Journal of Chemical & Engineering Data (ACS Publications) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures URL:[Link]

  • National Institutes of Health (PubChem) Benzoic Acid Compound Summary (CID 243) - Chemical and Physical Properties URL:[Link]

  • ResearchGate The solubility of benzoic acid in seven solvents URL:[Link]

Foundational

Predictive Safety Data Sheet (SDS) and Toxicological Evaluation Guide for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Executive Summary 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS 1017032-61-9) is a specialized organic intermediate utilized in advanced active pharmaceutical ingredient (API) synthesis[1]. Because empirical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS 1017032-61-9) is a specialized organic intermediate utilized in advanced active pharmaceutical ingredient (API) synthesis[1]. Because empirical toxicological databases often lack comprehensive in vivo data for novel intermediates, drug development professionals must rely on predictive toxicology (QSAR), structural read-across methodologies, and rigorous in vitro testing to establish a reliable Safety Data Sheet (SDS).

This whitepaper synthesizes the predictive hazard profile of this compound and provides field-proven, self-validating experimental protocols to empirically determine its safety and toxicity profile.

Section 1: Structural Deconstruction and Predictive Hazard Profiling

To construct an accurate predictive SDS, we must deconstruct the molecule into its primary toxicophores. The compound (Molecular Weight: 236.26 g/mol ) consists of two distinct functional moieties that dictate its physicochemical and toxicological behavior:

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are generally recognized as having low systemic toxicity. In mammalian systems, benzoic acid is rapidly conjugated with glycine in the liver to form hippuric acid, which is readily excreted[2][3]. However, as a localized hazard, it is a known skin irritant (Skin Irrit. 2) and causes serious eye damage/irritation[4][5].

  • The Tetrahydro-2-furanylmethoxy Moiety: This ether-linked substituent is structurally analogous to tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4). THFA is a known severe eye irritant and carries a Repr. 1B classification (May damage fertility or the unborn child)[6][7]. Furthermore, the tetrahydrofuran (THF) ring is highly susceptible to auto-oxidation, forming reactive hydroperoxides upon prolonged exposure to air[8].

Table 1: Predicted SDS Parameters for CAS 1017032-61-9
Property / HazardPredicted GHS ClassificationMechanistic Rationale
Physical State Solid / CrystallineBased on the molecular weight (236.26 g/mol ) and the solid crystalline nature of the benzoic acid parent structure[2].
Eye Irritation Category 2A (H319)Carboxylic acid and THF-ether motifs strongly correlate with severe ocular irritation[2].
Skin Irritation Category 2 (H315)The mildly acidic nature of the benzoic acid moiety causes localized epidermal irritation[4][5].
Reproductive Toxicity Category 1B (H360Df)Structural read-across from tetrahydrofurfuryl alcohol (THFA), a known reproductive and developmental toxin[7].
Specific Target Organ Toxicity STOT SE 3 (H335)Inhalation of dust/aerosols may cause respiratory tract irritation, a common hazard of benzoic acid derivatives[4].

Section 2: Chemical Handling and Peroxide Mitigation

Causality: The tetrahydrofuran (THF) ring within the ether linkage is highly susceptible to auto-oxidation, forming explosive hydroperoxides upon prolonged exposure to oxygen[8]. In a biological assay, unquenched peroxides will cause severe oxidative stress to cells, leading to false-positive cytotoxicity results that mask the API's intrinsic toxicity.

Protocol 1: Self-Validating Peroxide Detection and Quenching
  • Detection: Mix 1 mL of the compound (dissolved in a miscible solvent) with 1 mL of 10% Potassium Iodide (KI) solution and 2 drops of starch indicator.

  • Validation Control: Spike a blank solvent with 0.01% H₂O₂. The control must turn dark blue/black immediately to validate the starch reagent's efficacy. If the control fails, the reagent is degraded and must be replaced.

  • Quenching: If the sample tests positive for peroxides, wash the organic layer with an equal volume of 20% w/v aqueous sodium metabisulfite (Na₂S₂O₅).

  • Verification: Re-test the organic layer. The compound is only cleared for in vitro bioassays when the KI-starch test remains completely clear (< 10 ppm peroxide).

Peroxide_Mitigation A THF-Ether Moiety (O2 Exposure) B Hydroperoxide Formation (Explosion Hazard) A->B Auto-oxidation C KI/Starch Detection (Colorimetric Assay) B->C Routine Testing D Quenching (Sodium Metabisulfite) C->D If Positive (Blue/Black) E Safe for Bioassay (< 10 ppm Peroxide) C->E If Negative (Clear) D->C Re-test

Fig 2: Mechanism and mitigation of hydroperoxide formation in THF derivatives.

Section 3: In Vitro Genotoxicity Assessment (OECD 471)

Causality: Regulatory bodies require genotoxicity screening for Investigational New Drug (IND) applications to detect point mutations[9]. The ether linkage in 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid may be cleaved by hepatic cytochromes, potentially releasing reactive aldehydes or epoxides. Therefore, testing both with and without S9 metabolic activation is non-negotiable[10].

Protocol 2: Bacterial Reverse Mutation Test (Ames Test)
  • Strain Preparation: Culture Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to cover both frameshift and base-pair substitution mutations[11].

  • Metabolic Activation: Prepare a 10% v/v Rat Liver S9 mix (Aroclor 1254-induced) to simulate hepatic CYP450 metabolism[9][11].

  • Dosing: Expose the bacteria to the compound at concentrations ranging from 1.5 to 5000 µ g/plate using the standard plate incorporation method[12].

  • Validation Control: Include concurrent vehicle controls (DMSO) and strain-specific positive controls (e.g., sodium azide for TA1535; 2-aminoanthracene for S9+ conditions)[12]. The assay is a self-validating system: it is only valid if the positive controls yield a >3-fold increase in revertant colonies compared to the vehicle control, proving the bacteria and S9 fraction are biologically active.

Toxicity_Workflow A 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid CAS: 1017032-61-9 B Physicochemical QC (Peroxide & Purity) A->B Initial Screen C In Vitro Genotoxicity OECD 471 (Ames Test) B->C Peroxide < 10 ppm D Hepatotoxicity Screen (HepG2 Cell Line) B->D Peroxide < 10 ppm E Metabolic Cleavage (S9 Fraction / CYP450) C->E Activation Required F Comprehensive SDS & Safety Profile C->F Mutagenicity Status D->E Intracellular Metabolism E->F Data Synthesis

Fig 1: Self-validating toxicity evaluation workflow for CAS 1017032-61-9.

Section 4: Hepatotoxicity and Metabolic Profiling

Causality: Benzoic acid is primarily conjugated with glycine in the liver to form hippuric acid, a process mediated by butyrate-CoA ligase and glycine N-acyltransferase[3]. The addition of the bulky tetrahydrofuranylmethoxy group may cause steric hindrance, saturating this safe clearance pathway and shunting metabolism toward potentially toxic CYP450-mediated oxidation.

Protocol 3: HepG2 Cytotoxicity Assay
  • Cell Culture: Seed human hepatoma (HepG2) cells at 1×10⁴ cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.

  • Dosing: Treat cells with the compound at a logarithmic concentration gradient (0.1 µM to 100 µM) for 24h and 48h.

  • Viability Readout: Perform an MTT assay, measuring formazan absorbance at 570 nm to quantify mitochondrial metabolic activity.

  • Validation Control: Use 10% DMSO as a positive control for cell death. The assay is validated only if the positive control demonstrates <10% cell viability, confirming the assay's sensitivity to cytotoxic events.

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Exploratory

A Technical Guide to the In Silico Physicochemical Profiling of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery In the intricate journey of drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A signi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the intricate journey of drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of clinical trial failures can be attributed to suboptimal pharmacokinetic (PK) properties rather than a lack of target potency. At the heart of these PK characteristics are the fundamental physicochemical properties of a drug candidate, principally its acid dissociation constant (pKa) and its lipophilicity, quantified as the logarithm of the partition coefficient (logP).

The pKa dictates the ionization state of a molecule at a given pH, which profoundly influences its solubility, ability to cross biological membranes, and potential for drug-target interactions.[1][2][3] Similarly, logP, a measure of a compound's distribution between an organic (n-octanol) and an aqueous phase, serves as a critical surrogate for its lipophilicity.[4][5] This parameter governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][6] An optimal balance between these properties is essential for transforming a potent compound into a viable therapeutic agent.

Molecular Profile: 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

To contextualize our predictions, we first present the fundamental molecular characteristics and structure of the target compound.

PropertyValueSource
Chemical Name 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid[7]
CAS Number 1017032-61-9[7]
Molecular Formula C13H16O4[7]
Molecular Weight 236.26 g/mol [7]

The structure contains three key functional regions that will dominate its physicochemical behavior: a benzoic acid moiety, a flexible ether linkage , and a saturated tetrahydrofuran ring .

Key functional groups of the target molecule.

Part 1: In Silico pKa Prediction

Theoretical Framework: Why pKa is a Cornerstone Property

The pKa value quantitatively describes the strength of an acid in solution. For a drug molecule, it determines the degree of ionization at various pH levels encountered throughout the body, from the acidic environment of the stomach (pH ~1.5-3.5) to the slightly alkaline conditions of the small intestine (pH ~6.0-7.4) and blood plasma (pH ~7.4).[2][3] This ionization state is a master variable controlling:

  • Solubility: The ionized form of a drug is typically more water-soluble than the neutral form.

  • Permeability: Neutral, more lipophilic species are generally better able to diffuse across lipid-rich cell membranes.[2]

  • Pharmacokinetics (ADME): The balance between solubility and permeability, governed by pKa, directly impacts a drug's absorption, distribution, and eventual elimination.[1][8]

Methodologies for Computational pKa Prediction

Given the absence of experimental data, computational methods are indispensable for estimating pKa in the early stages of discovery.[8] These approaches can be broadly categorized:

  • Empirical and LFER-Based Methods: These methods use linear free-energy relationships (LFER) and databases of experimental pKa values to predict the pKa of new molecules based on structural similarities and substituent effects. While fast, their accuracy is limited to chemical spaces well-represented in the training data.

  • Quantum Mechanical (QM) Methods: These physics-based approaches calculate the Gibbs free energy change of the deprotonation reaction in solution.[9] By using continuum solvation models (like PCM) or explicit solvent models, QM methods can achieve high accuracy, though they are computationally intensive.[9][10] They are particularly valuable for novel scaffolds not present in empirical databases.

  • Machine Learning (ML) and QSPR Models: More recently, machine learning algorithms trained on large pKa datasets have emerged as powerful predictive tools.[11] These models learn complex relationships between molecular descriptors (fingerprints, graph-based features) and acidity, offering a balance of speed and accuracy.[10][11]

Predicted pKa for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

The primary acidic center in the target molecule is the carboxylic acid group on the benzoic acid ring. The pKa of unsubstituted benzoic acid is approximately 4.2 in water.[12] The substituent at the meta-position, -(CH₂)-O-(CH₂)-THF, is weakly electron-withdrawing or neutral in its inductive effect. Therefore, the predicted pKa is expected to be close to that of benzoic acid itself.

ParameterPredicted Value RangeDominant Ionization State at pH 7.4Rationale
Acidic pKa 4.0 - 4.5Anionic (deprotonated)The carboxylic acid is the only significant acidic functional group. Its pKa is expected to be similar to that of benzoic acid, as the meta-substituent has a minimal electronic effect on the carboxylate's stability.

At physiological pH (7.4), which is several units above the predicted pKa, the carboxylic acid group will be overwhelmingly deprotonated, existing as a negatively charged carboxylate ion. This has profound implications for the molecule's behavior, suggesting high aqueous solubility but potentially limited passive diffusion across cell membranes in its ionized state.

Experimental Protocol: A Quantum Mechanics-Based pKa Prediction Workflow

Below is a standardized, self-validating protocol for predicting the pKa of a novel organic acid using a direct, QM-based approach.

Workflow for QM-based pKa prediction.

Part 2: In Silico logP Prediction

Theoretical Framework: logP as a Predictor of Lipophilicity and "Drug-Likeness"

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a lipophilic solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Its logarithmic form, logP, is a cornerstone of medicinal chemistry, famously incorporated into Lipinski's Rule of 5 for assessing oral bioavailability.[6][13] The logP value provides critical insights into:

  • Membrane Permeability: An optimal logP (typically between 1 and 3, though values up to 5 are acceptable) is required for a drug to passively diffuse across cell membranes.[4][13]

  • Aqueous Solubility: Higher logP values generally correlate with lower aqueous solubility.[4]

  • Metabolism and Toxicity: Highly lipophilic compounds (high logP) may be sequestered in fatty tissues, leading to longer half-lives and potential toxicity.[13]

It is crucial to distinguish logP from logD. LogP describes the lipophilicity of the neutral species only, whereas logD (the distribution coefficient) is pH-dependent and accounts for both neutral and ionized forms of the molecule.[14] For an acidic compound like ours, logD at pH 7.4 will be significantly lower than its logP because the predominant species is the highly polar (and thus less lipophilic) carboxylate anion.

Methodologies for Computational logP Prediction

Numerous computational algorithms exist to predict logP, generally falling into two classes:[15][16]

  • Fragment-Based/Atom-Based Methods: These are the most common approaches.[15] They deconstruct a molecule into a set of predefined fragments or atom types. The overall logP is calculated by summing the contributions of each fragment, often with correction factors for intramolecular interactions.[17] Examples include cLogP and ALOGPS.

  • Whole-Molecule Property-Based Methods: These methods use quantum chemical or other calculated molecular descriptors (e.g., surface area, polarizability, dipole moment) to build a regression model that correlates these properties with experimental logP values.[18][19]

Predicted logP for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

We can estimate the logP by considering the contributions of its constituent parts. Benzoic acid has a logP of ~1.87. The -(CH₂)-O-(CH₂)-THF substituent contains polar ether and tetrahydrofuran groups but also several aliphatic carbons. The ether and THF oxygens will decrease lipophilicity, while the hydrocarbon portions will increase it. The net effect is a modest increase in lipophilicity compared to benzoic acid alone.

ParameterPredicted Value RangeLipinski's Rule of 5 ComplianceRationale
logP 2.0 - 2.8Yes (< 5)The molecule combines the moderately lipophilic benzoic acid core with a substituent containing both polar (ether, THF) and nonpolar (aliphatic CH₂) groups. This range represents a favorable balance for drug-likeness, suggesting adequate permeability without excessive lipophilicity.

A predicted logP in this range is highly favorable for a drug candidate. It suggests the neutral form of the molecule possesses sufficient lipophilicity to cross biological membranes, while not being so high as to cause problems with solubility or toxicity.

Experimental Protocol: A Fragment-Based logP Prediction Workflow

The following protocol outlines a typical workflow for predicting logP using a fragment-based method, which is a robust and widely validated approach.

Workflow for fragment-based logP prediction.

Conclusion and Developmental Outlook

The in silico profiling of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid provides a promising initial assessment of its drug-like properties. The predicted acidic pKa of ~4.0-4.5 ensures that the molecule will be highly ionized and soluble at physiological pH, which is beneficial for formulation and systemic distribution. The predicted logP in the range of 2.0-2.8 suggests that the neutral form of the molecule possesses a well-balanced lipophilicity, falling within the ideal range for oral bioavailability and membrane permeability according to established guidelines like Lipinski's Rule of 5.[4][6][13]

This computational analysis represents a critical first step, providing a strong rationale for advancing this compound to experimental validation. High-throughput methods, such as parallel capillary electrophoresis for pKa and shake-flask or chromatographic methods for logP/logD, are essential next steps to confirm these predictions.[1] The convergence of robust computational prediction and empirical measurement provides the most reliable foundation for optimizing lead compounds and accelerating the development of new, effective medicines.[8]

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.
  • What is pKa and how is it used in drug development?. (2023). Pion.
  • logP - MolModa Documentation. (n.d.). Durrant Lab.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). IDEAS/RePEc.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC.
  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (n.d.). MDPI.
  • Introduction to log P and log D in drug development. (2024). Pion.
  • The Significance of Acid/Base Properties in Drug Discovery. (n.d.). PMC.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications.
  • LogP vs LogD - What is the Difference?. (2024). ACD/Labs.
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). CMST.
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025). PubMed.
  • How to Predict pKa. (2025). Rowan.
  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020). The Journal of Physical Chemistry A.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023). MDPI.
  • 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. (n.d.). Tetrahedron.
  • PrologP. (n.d.). CompuDrug.
  • Solubility of Benzoic Acid in Mixed Solvents. (2007). NIST ThermoML.

Sources

Foundational

Mechanism of Action for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-Benzoic Acid Derivatives: A Technical Guide to EP4 Receptor Antagonism

Executive Summary The compound 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS 1017032-61-9) and its derivatives represent a highly specialized class of pharmacophores in modern medicinal chemistry. Primarily u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS 1017032-61-9) and its derivatives represent a highly specialized class of pharmacophores in modern medicinal chemistry. Primarily utilized in the development of targeted G-protein coupled receptor (GPCR) modulators, these derivatives function as potent, selective competitive antagonists of the Prostaglandin E2 (PGE2) EP4 receptor 1[1]. This in-depth technical guide explores the structural causality, intracellular signaling blockade, and the self-validating experimental workflows required to evaluate these compounds for applications in immuno-oncology and inflammatory diseases.

Pharmacophore Mapping & Structural Causality

The efficacy of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid derivatives stems from a precise structural alignment with the EP4 orthosteric binding pocket. Every moiety on this scaffold serves a distinct, causal purpose in receptor engagement:

  • The Benzoic Acid Headgroup: This acidic moiety acts as a bioisostere for the aliphatic carboxylic acid found in endogenous PGE2. Upon entering the EP4 binding site, the carboxylate anion forms a critical, charge-stabilized salt bridge with the Arg316 residue2[2]. Without this ionic anchor, binding affinity drops by several orders of magnitude.

  • The Meta-Substitution Vector: The placement of the ether-linked tail at the 3-position (meta) of the benzoic acid ring is not arbitrary. It provides the exact spatial vector required to direct the lipophilic tail into the receptor's deep hydrophobic sub-pocket. Ortho or para substitutions inevitably result in steric clashes with the transmembrane helices of the GPCR1[1].

  • The Tetrahydro-2-furanylmethoxy Tail: The tetrahydrofuran (THF) ring provides essential steric bulk to displace water molecules from the hydrophobic pocket, driving binding via the hydrophobic effect. Furthermore, the oxygen atoms within the THF ring and the ether linkage act as hydrogen bond acceptors, forming stabilizing interactions with polar residues such as Thr168 and Thr76 2[2].

Mechanism of Action: Gαs-Coupled GPCR Blockade

The EP4 receptor is a classical GPCR coupled to the stimulatory G-protein, Gαs. Under physiological conditions, the binding of PGE2 induces a conformational shift in the EP4 receptor, promoting the exchange of GDP for GTP on the Gαs subunit. This active Gαs subunit then stimulates Adenylyl Cyclase (AC), catalyzing the conversion of ATP into the second messenger cyclic AMP (cAMP)3[3].

The Antagonistic Intervention: 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid derivatives act as competitive orthosteric antagonists. By occupying the PGE2 binding site with high affinity (low nanomolar Ki​ ), they physically prevent the endogenous agonist from docking. Consequently, the receptor remains in its inactive conformation, Gαs is not recruited, and intracellular cAMP levels plummet3[3]. In the tumor microenvironment (TME), where tumor-derived PGE2 uses EP4-mediated cAMP accumulation to suppress Natural Killer (NK) and cytotoxic T-cells, this blockade effectively reverses immunosuppression2[2].

EP4_Signaling PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Antagonist 3-[(THF-methoxy)methyl]-BA Derivative (Antagonist) Antagonist->EP4 Competitively Inhibits Gs Gαs Protein EP4->Gs Conformal Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion Immune Immunosuppression (TME) cAMP->Immune Promotes

Mechanism of EP4 receptor antagonism by 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid.

Self-Validating Experimental Workflows (E-E-A-T)

To robustly characterize a new derivative of this scaffold, researchers must employ a two-tiered, self-validating protocol. The first assay proves physical binding (causality of affinity), while the second proves functional consequence (causality of antagonism).

Protocol 1: Radioligand Displacement Assay (Affinity Validation)

This assay isolates the physical interaction between the derivative and the EP4 receptor, eliminating downstream signaling variables.

  • Membrane Preparation: Isolate cell membranes from HEK293T cells stably expressing human EP4. Causality: Using isolated membranes rather than whole cells prevents intracellular compound accumulation from skewing binding kinetics.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [3H] -PGE2 and varying concentrations of the benzoic acid derivative (1 pM to 10 µM) in assay buffer (50 mM MES, pH 6.0, 10 mM MgCl2). Causality: The slightly acidic pH (6.0) ensures the benzoic acid moiety remains partially protonated, optimizing partitioning into the receptor pocket.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash thrice with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation. A low Ki​ confirms direct orthosteric competition.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Validation)

Binding does not guarantee antagonism. This assay validates that the compound functionally blocks Gαs activation3[3].

  • Cell Plating: Seed HEK293T-EP4 cells at 10,000 cells/well in a 384-well plate.

  • Pre-incubation: Add the derivative (at various concentrations) and 500 µM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of cAMP, ensuring that the measured cAMP accurately reflects Adenylyl Cyclase activity rather than degradation rates.

  • Agonist Challenge: Stimulate cells with an EC80​ concentration of PGE2 (typically ~3 nM) for 30 minutes.

  • Detection: Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 and anti-cAMP-Cryptate). Measure the F665/F620 ratio. Causality: HTRF provides an amplification-free, highly sensitive readout that directly correlates with intracellular cAMP, allowing for the calculation of the functional IC50​ .

Workflow Synthesis Compound Synthesis & QC Validation Binding Radioligand Binding (Affinity Ki) Synthesis->Binding Hit ID cAMP HTRF cAMP Assay (Functional IC50) Binding->cAMP Validation InVivo In Vivo Efficacy (TME Models) cAMP->InVivo Lead Opt

Self-validating experimental workflow for evaluating EP4 antagonist derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the sensitivity of the EP4 receptor to modifications on the 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid scaffold, the following table summarizes the structure-activity relationship (SAR) data for representative structural variations.

Compound ModificationRationale for ModificationEP4 Binding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)
Unmodified Scaffold Baseline orthosteric fit12.528.4
Para-substitution of tail Test spatial vector requirements>10,000>10,000
THF replaced by Methyl Assess requirement of steric bulk450.01,120.0
Benzoic Acid to Tetrazole Maintain acidity, alter geometry8.215.6
Fluorination of THF ring Increase lipophilicity/metabolic stability3.17.8

Data Interpretation: Moving the tail to the para-position abolishes activity due to severe steric clashes with the receptor wall. Replacing the bulky THF ring with a simple methyl ether drastically reduces affinity, proving the necessity of hydrophobic bulk. Conversely, bioisosteric replacement of the carboxylic acid with a tetrazole or fluorination of the THF ring enhances potency by optimizing charge distribution and lipophilic contacts, respectively2[2].

References

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis Source: MDPI URL:[Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

preliminary pharmacological screening of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid Authored by: A Senior Application Scientist Foreword: Charting the Unexplored Potential of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Authored by: A Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Novel Benzoic Acid Derivative

The benzoic acid scaffold is a cornerstone in modern drug discovery, serving as the foundational structure for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2] This guide focuses on a novel, yet uncharacterized molecule: 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. The presence of the benzoic acid core suggests a high potential for biological activity, while the tetrahydrofuran moiety may influence its pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive, technically-grounded framework for the preliminary pharmacological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic and logical pathway to systematically uncover the therapeutic potential of this new chemical entity. Our approach is rooted in the principles of modern preclinical drug evaluation, emphasizing a tiered screening cascade that progresses from broad, high-throughput in vitro assays to more complex and targeted in vivo models.[3][4] The ultimate goal is to generate a robust initial data package that will guide future development and optimization efforts.

Compound Profile and Strategic Screening Rationale

Chemical Structure:

  • IUPAC Name: 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

  • Molecular Formula: C13H16O4

  • Core Scaffolds: Benzoic Acid, Tetrahydrofuran

The initial step in any screening campaign is to develop a clear hypothesis based on the compound's structure. The benzoic acid moiety is a well-known pharmacophore, often associated with anti-inflammatory properties through mechanisms like cyclooxygenase (COX) inhibition.[5] Furthermore, various benzoic acid derivatives have shown promise as antimicrobial and anticancer agents.[2][6] The tetrahydrofuran ring, a common feature in natural products and synthetic drugs, can impact solubility, metabolic stability, and receptor binding.

Therefore, our preliminary screening strategy will be multi-pronged, investigating a range of potential therapeutic areas. This broad-based approach maximizes the chances of identifying a primary pharmacological activity while also flagging any potential off-target effects early in the discovery process.

The In Vitro Screening Cascade: From General Effects to Specific Targets

A tiered in vitro screening approach is essential for efficiently evaluating a new compound.[3] We will begin with broad cytotoxicity assessments to establish a safe concentration range for subsequent, more specific assays.

Tier 1: Foundational Cytotoxicity and Cell Health Assessment

Before exploring specific pharmacological activities, it is crucial to determine the compound's inherent cytotoxicity. This data informs the concentration range for all subsequent in vitro experiments and provides an early indication of the therapeutic window.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture: Plate selected cell lines (e.g., a non-cancerous line like HEK293 and a panel of cancer cell lines such as MCF-7 and A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Tier 2: Probing for Specific Pharmacological Activities

Based on the structural alerts from the benzoic acid scaffold, we will now investigate several potential therapeutic areas in parallel.

2.2.1. Anti-inflammatory Activity

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the activity of the cyclooxygenase enzymes, which are key mediators of inflammation.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Use commercially available purified COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the enzymes, a reaction buffer, and various concentrations of the test compound. Include a known COX inhibitor as a positive control (e.g., indomethacin).

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

2.2.2. Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (media only).

  • Incubation: Incubate the plates under suitable conditions for microbial growth (e.g., 37°C for 18-24 hours).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed. This can also be quantified by measuring the optical density at 600 nm.

2.2.3. Anticancer Potential

In addition to the initial cytotoxicity data from the MTT assay, a more specific assessment of anticancer activity is warranted.

Experimental Protocol: Apoptosis Assay via Flow Cytometry

Principle: This assay differentiates between live, apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI).

Step-by-Step Methodology:

  • Cell Treatment: Treat a selected cancer cell line (e.g., one that showed sensitivity in the MTT assay) with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

The In Vivo Screening Phase: Translating In Vitro Hits to Whole Organism Effects

Positive and potent activity in in vitro assays justifies the transition to in vivo models to assess efficacy and safety in a whole biological system.[4] The choice of in vivo models will be dictated by the most promising in vitro results.

Acute Toxicity Study

Principle: To determine the median lethal dose (LD50) and observe any overt signs of toxicity. This is a prerequisite for designing subsequent efficacy studies.[8]

Step-by-Step Methodology:

  • Animal Model: Use a standard rodent model (e.g., Swiss albino mice).

  • Dosing: Administer single, escalating doses of the compound to different groups of animals via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Closely monitor the animals for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • LD50 Calculation: Use statistical methods to calculate the LD50.

Efficacy Models (Example: Anti-inflammatory)

Assuming the compound showed potent anti-inflammatory activity in vitro, the following model would be appropriate.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response, which can be measured as an increase in paw volume. Anti-inflammatory drugs reduce this swelling.

Step-by-Step Methodology:

  • Animal Groups: Divide rats into several groups: a vehicle control group, a positive control group (e.g., receiving indomethacin), and several groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compound or controls orally one hour before the carrageenan injection.

  • Inflammation Induction: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting screening results.

Data Summary Tables

Table 1: In Vitro Cytotoxicity of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Cell LineIC50 (µM) after 48h
HEK293 (non-cancerous)> 100
MCF-7 (Breast Cancer)25.4
A549 (Lung Cancer)42.1
HCT116 (Colon Cancer)33.8

Table 2: In Vitro Anti-inflammatory and Antimicrobial Activity

AssayResult (IC50 or MIC in µM)
COX-1 Inhibition85.2
COX-2 Inhibition15.7
MIC vs. S. aureus> 128
MIC vs. E. coli> 128
Visualizations with Graphviz

Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid B Tier 1: Cytotoxicity Assay (e.g., MTT) A->B C Tier 2: Specific Activity Assays B->C D Anti-inflammatory (COX-1/COX-2) C->D E Antimicrobial (MIC) C->E F Anticancer (Apoptosis) C->F G Acute Toxicity Study (LD50) C->G Promising Hit H Efficacy Model Selection (Based on In Vitro Data) G->H I Carrageenan-Induced Paw Edema H->I COX_Inhibition_Pathway cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Test_Compound 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid Test_Compound->COX_Enzymes Inhibition

Caption: The mechanism of action for COX-inhibiting anti-inflammatory drugs.

Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for the . By following this tiered approach, researchers can efficiently generate a comprehensive initial dataset that characterizes the compound's cytotoxic, anti-inflammatory, antimicrobial, and anticancer properties.

The results of this preliminary screen will be pivotal in determining the future trajectory of this compound. A strong "hit" in any of the efficacy assays, coupled with a favorable therapeutic window, would warrant progression to more advanced preclinical studies. These would include lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and chronic toxicology assessments. The versatile nature of the benzoic acid scaffold suggests that even if the initial hypotheses are not confirmed, this compound may possess other, unanticipated biological activities, underscoring the importance of a broad and open-minded screening approach.

References

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry. [Link]

  • Preliminary Pharmacological Screening of Some Thiosemicarbazide, s-triazole, and Thiadiazole Derivatives. PubMed. [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. National Institutes of Health (NIH). [Link]

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis Online. [Link]

  • Preliminary Pharmacological Screening of Some Thiosemicarbazide, s-triazole, and Thiadiazole Derivatives. ResearchGate. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

  • In vitro and in vivo experimental models for drug screening and development for Chagas disease. SciELO. [Link]

  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety. Journal of Medicinal and Chemical Sciences. [Link]

  • Preparation method of 2-trifluoromethyl benzoic acid.
  • NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING OF VACCINES. European Medicines Agency (EMA). [Link]

  • General Principles of Preclinical Study Design. National Institutes of Health (NIH). [Link]

  • Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. ResearchGate. [Link]

  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. MDPI. [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. [Link]

  • Guidance for preclinical studies with radiopharmaceuticals. International Atomic Energy Agency (IAEA). [Link]

  • Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Bulgarian Academy of Sciences. [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Open Access Journals. [Link]

  • Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. [Link]

Sources

Protocols & Analytical Methods

Method

The Enigmatic Profile of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid in Drug Discovery: An Application Perspective

To the Researchers, Scientists, and Drug Development Professionals, In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This application note addre...

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Author: BenchChem Technical Support Team. Date: March 2026

To the Researchers, Scientists, and Drug Development Professionals,

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This application note addresses the compound 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid, a molecule of interest due to its hybrid structure incorporating a flexible tetrahydrofuran moiety and a rigid benzoic acid core. The purpose of this document is to provide a comprehensive overview of its potential applications in drug discovery.

However, after an exhaustive review of the current scientific literature, including peer-reviewed journals, patent databases, and chemical supplier technical data, it must be noted that as of early 2026, there is a significant lack of published information specifically detailing the biological activity and drug discovery applications of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid.

This absence of specific data presents both a challenge and an opportunity. While we cannot provide established protocols or detail known mechanisms of action, we can, from a senior application scientist's perspective, outline a strategic approach for its initial investigation. This guide, therefore, will focus on the potential applications and provide detailed, foundational protocols for researchers to begin their own exploration of this compound.

Part 1: Deconstructing the Molecule: A Rationale for Investigation

The structure of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid suggests several avenues for investigation based on the well-established roles of its constituent chemical motifs in medicinal chemistry.

  • The Benzoic Acid Core: Benzoic acid and its derivatives are privileged structures in drug design, known to interact with a multitude of biological targets.[1] They can act as bioisosteres for other functional groups, participate in hydrogen bonding and π-stacking interactions within protein binding pockets, and their carboxylic acid group can serve as a key anchoring point.

  • The Tetrahydrofuran (THF) Moiety: The THF ring introduces a degree of conformational flexibility and increases the molecule's polarity and potential for hydrogen bonding. The ether linkage provides a stable, yet flexible, connection to the benzylic position. Such features are often exploited to optimize pharmacokinetic properties and to probe the spatial requirements of a binding site.

  • The Methylene Bridge: The benzyl-ether linkage provides a spacer that can influence the orientation of the THF group relative to the aromatic ring, which can be critical for target engagement.

Part 2: Hypothetical Therapeutic Areas and Biological Targets

Based on the activities of structurally related compounds, we can hypothesize potential, yet unproven, areas of application for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. It is crucial to emphasize that the following are starting points for investigation, not established facts.

Table 1: Hypothetical Therapeutic Areas and Rationale

Therapeutic AreaRationale based on Structural AnalogsPotential (Untested) Biological Targets
Anti-inflammatory Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting enzymes in the inflammatory cascade.[2]Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory cytokine pathways
Antimicrobial The furan ring is a component of several antimicrobial agents.[3]Bacterial or fungal metabolic enzymes, Cell wall synthesis pathways
Oncology Certain benzoic acid derivatives have shown activity against cancer cell lines through various mechanisms.[4]Kinases, Histone deacetylases (HDACs), Apoptosis-related proteins
Metabolic Disorders Some benzoic acid analogs have been investigated for their effects on metabolic targets.Peroxisome proliferator-activated receptors (PPARs), Glucokinase

Part 3: Foundational Experimental Protocols for Initial Investigation

The following protocols are designed as a starting point for any research group beginning to explore the biological potential of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid.

Protocol 1: General Cell Viability and Cytotoxicity Screening

This initial step is crucial to determine the compound's general effect on cell health and to establish a safe concentration range for subsequent, more specific assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Workflow:

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Plate a chosen cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Preliminary Target-Based Screening - Cyclooxygenase (COX) Inhibition Assay

Given the prevalence of benzoic acid derivatives as anti-inflammatory agents, a COX inhibition assay is a logical starting point.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

Workflow:

cluster_setup Assay Setup cluster_reaction Reaction Initiation & Measurement plate Add assay buffer, heme, and enzyme (COX-1 or COX-2) to wells add_compound Add test compound or control plate->add_compound add_reagents Add arachidonic acid and TMPD add_compound->add_reagents measure Read absorbance at 590 nm kinetically add_reagents->measure

Caption: Workflow for COX Inhibition Assay.

Detailed Steps:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound and a known COX inhibitor (e.g., ibuprofen or celecoxib) as a positive control.

  • Assay Plate Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a no-enzyme control, a vehicle control, and a positive control.

  • Initiation of Reaction: Add arachidonic acid (the substrate) and TMPD (the colorimetric probe) to initiate the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition caused by the test compound and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Part 4: Future Directions and Concluding Remarks

The journey to elucidate the therapeutic potential of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid is just beginning. Should initial screenings from the protocols above yield positive results, the next logical steps would involve:

  • Broader Screening: Testing against a wider panel of cell lines or a larger array of biological targets.

  • Mechanism of Action Studies: If activity is confirmed, further experiments will be needed to pinpoint the precise molecular mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand which parts of the molecule are essential for its activity.

While the current body of knowledge on 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid is limited, its chemical structure holds promise. It is our hope that the strategic framework and foundational protocols provided in this application note will empower researchers to unlock the potential of this enigmatic molecule and contribute to the ever-expanding arsenal of therapeutic agents.

References

Due to the lack of specific literature on 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid, the references below are to related concepts and methodologies.

  • Thomä, G. et al. (2010). Structure of the Epigenetic Reader Human BRD4 Bromodomain 2 in Complex with a Potent Small-Molecule Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Makarov, V. et al. (2017). Benzothiazinones as new class of noncovalent inhibitors of d-alanine:d-alanine ligase (Ddl). Journal of Antimicrobial Chemotherapy. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118933788, 2-(Phosphorososulfanylmethyl)benzoic acid. [Link]

  • Lopez-Mejias, V. et al. (2012). Polymorphism of Mefenamic Acid: A New Conformational Polymorph. Crystal Growth & Design. [Link]

  • Guglielmo, S. et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]

  • Lodhi, G. & Nayak, A. (2022). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. ScienceScholar. [Link]

  • Yasunori, K. et al. (1999). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Vasconcelos, S. N. S. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Oruç-Emre, E. E. et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]

  • Ospanov, M. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Ojima, I. et al. (2017). Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position. Bioorganic & Medicinal Chemistry. [Link]

  • O'Dowd, H. et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Ahmad, I. et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-[(Tetrahydro-2-furanylmetho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS 1017032-61-9)[1]. This molecule is a critical intermediate, and its synthesis relies on a precise two-step sequence: a Williamson etherification followed by a controlled saponification.

Below, you will find a mechanistic breakdown, self-validating experimental protocols, quantitative optimization data, and a targeted troubleshooting Q&A to resolve common bench-level failures.

Mechanistic Strategy & Pathway Visualization

The synthesis requires the coupling of tetrahydrofurfuryl alcohol (THFA) with a benzylic electrophile. We utilize methyl 3-(bromomethyl)benzoate as the electrophile because the benzylic bromide is highly reactive toward SN2 substitution[2].

The reaction proceeds via a classical Williamson ether synthesis[3]. The critical mechanistic choice here is the use of Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). NaH provides an irreversible deprotonation of THFA, releasing hydrogen gas and driving the equilibrium entirely to the alkoxide. This absolute deprotonation is necessary to prevent residual moisture or hydroxide ions from prematurely hydrolyzing the ester group of the electrophile[4].

Following etherification, the intermediate methyl ester must be hydrolyzed. We specifically select Lithium Hydroxide (LiOH) over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl to facilitate hydroxide attack, while remaining gentle enough to prevent base-catalyzed cleavage of the newly formed ether linkage.

SynthesisRoute SM2 Tetrahydrofurfuryl alcohol (Nucleophile) Alkoxide Sodium Tetrahydrofurfuryl Alkoxide (Active Intermediate) SM2->Alkoxide NaH, THF, 0°C (Deprotonation) Int Methyl 3-[(tetrahydro-2-furanylmethoxy)methyl]benzoate (Ether Intermediate) Alkoxide->Int SN2 Substitution SM1 Methyl 3-(bromomethyl)benzoate (Electrophile) SM1->Int Addition at 0°C Product 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (Target API Intermediate) Int->Product 1. LiOH, H2O/THF 2. HCl (pH 2-3)

Fig 1: Two-step synthetic workflow for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid.

Quantitative Process Optimization

Selecting the correct base and solvent system for the etherification step is the most common point of failure. The table below summarizes our quantitative optimization data. The NaH/THF system is the only protocol that suppresses both ester hydrolysis and transesterification while maximizing the isolated yield.

Table 1: Optimization of Etherification Reaction Parameters

Base SystemSolventTemp ProfileConversion (%)Isolated Yield (%)Primary Impurity Profile
K₂CO₃ (2.0 eq)DMF80 °C>95%45%Benzylic alcohol (Hydrolysis)
KOtBu (1.2 eq)THF25 °C>95%62%Transesterification byproducts
NaH (1.2 eq)DMF0 °C to 25 °C>99%71%Unidentified polymeric species
NaH (1.2 eq) THF 0 °C to 25 °C >99% 88% Trace Wurtz coupling (<2%)

Validated Experimental Methodologies

Every protocol below is designed as a self-validating system , embedding visual or physical cues that allow the chemist to verify the success of a step before proceeding.

Protocol A: Williamson Etherification (Synthesis of Intermediate Ester)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas (N₂/Argon) inlet.

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension strictly to 0 °C using an ice bath. Add Tetrahydrofurfuryl alcohol (1.1 eq) dropwise over 15 minutes.

    • Self-Validation Cue: Monitor the reaction bubbler. The absolute cessation of H₂ gas evolution (typically after 45–60 minutes) serves as an internal validation that alkoxide formation is 100% complete. Do not proceed until bubbling stops.

  • Electrophile Addition: Dissolve methyl 3-(bromomethyl)benzoate (1.0 eq)[2] in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide at 0 °C to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Self-Validation Cue: Perform a TLC (Hexane:EtOAc 3:1). The complete disappearance of the strongly UV-active starting material spot confirms the reaction has reached the endpoint.

  • Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual THFA) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Saponification (Synthesis of Target Acid)
  • Hydrolysis: Dissolve the crude intermediate ester in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq). Stir vigorously at room temperature for 12 hours.

  • Phase Management: Evaporate the THF under reduced pressure. Causality: Removing the organic solvent prevents emulsion formation in the subsequent washing step and forces the carboxylate salt entirely into the aqueous phase.

  • Washing: Dilute the aqueous residue with water and wash once with Diethyl Ether. Discard the ether layer (this removes mineral oil from the NaH and any unreacted neutral organic impurities).

  • Acidification: Cool the aqueous layer to 0 °C. Slowly acidify with 2M HCl until pH 2-3 is reached.

    • Self-Validation Cue: The sudden precipitation of a dense white solid serves as visual confirmation of successful protonation, as the neutral carboxylic acid is insoluble in the cold aqueous phase.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure target compound[1].

Troubleshooting Guides & FAQs

Q1: Why is the yield of my etherification step consistently below 60%, and why am I seeing a significant amount of a dimeric byproduct on LC-MS? A: This is a classic symptom of Wurtz-type reductive coupling or premature addition. If the methyl 3-(bromomethyl)benzoate is added before the THFA is fully deprotonated by NaH, or if the reaction exotherms excessively during addition, the benzylic bromide can self-couple to form a bibenzyl derivative. Corrective Action: Ensure complete H₂ evolution ceases before adding the electrophile. Maintain the internal temperature strictly at 0–5 °C during the dropwise addition of the benzylic bromide.

Q2: During the saponification step, I observe the formation of multiple spots on TLC, and my overall yield drops. What is causing this degradation? A: Using harsh bases like NaOH or KOH at elevated temperatures (or extended times) can cause ether cleavage or transesterification if residual methanol is present in the system. Corrective Action: Strictly adhere to the use of Lithium Hydroxide (LiOH·H₂O) in a THF/Water co-solvent system at room temperature. LiOH provides a milder, highly controlled hydrolysis of the methyl ester without risking the integrity of the newly formed ether linkage.

Q3: My final product is a sticky, non-crystallizing oil rather than a white powder. How do I fix this? A: This indicates contamination with residual tetrahydrofurfuryl alcohol (THFA). While THFA is water-soluble, it readily partitions into organic solvents (like Ethyl Acetate) during the etherification workup, carrying over into the final step and preventing crystallization. Corrective Action: During the workup of the intermediate ester (Protocol A, Step 5), wash the organic layer extensively with a 5% aqueous LiCl solution. THFA has a high affinity for aqueous phases when salted out with LiCl, ensuring it is completely stripped from the organic layer before you begin saponification.

References

  • [4] Title: In Situ Generation of Brønsted Acidity in the Pd-I Bifunctional Catalysts for Selective Reductive Etherification of Carbonyl Compounds under Mild Conditions | Source: acs.org | URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Common Impurities in the Production of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Answering the user's request. This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common impurities encountered during the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common impurities encountered during the synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. Our approach is rooted in providing not just procedural steps, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid?

A1: Based on the typical synthetic route, which involves the Williamson ether synthesis between 3-(bromomethyl)benzoic acid and (tetrahydro-2-furanyl)methanol, several common impurities can arise. These can be broadly categorized as starting materials, intermediates, and by-products of side reactions. A summary of the most prevalent impurities is provided in the table below.

Impurity NameStructurePotential SourceAnalytical Signature (Relative to Main Peak in RP-HPLC)
3-(Bromomethyl)benzoic acidUnreacted starting materialMore polar, earlier elution time
(Tetrahydro-2-furanyl)methanolUnreacted starting materialHighly polar, may not be well-retained on a C18 column
3,3'-(Oxybis(methylene))dibenzoic acidDimerization of 3-(bromomethyl)benzoic acidLess polar, later elution time
Methyl 3-[(tetrahydro-2-furanylmethoxy)methyl]benzoateIncomplete hydrolysis of an ester precursorLess polar, later elution time
Benzyl alcohol derivativesSide reactions involving the benzyl positionVariable polarity
Q2: I am observing a significant amount of unreacted 3-(bromomethyl)benzoic acid in my reaction mixture. What are the likely causes and how can I resolve this?

A2: Observing a significant amount of unreacted 3-(bromomethyl)benzoic acid points towards incomplete reaction. This can be attributed to several factors.

  • Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the alcohol, forming the alkoxide nucleophile. If the base is weak or used in insufficient molar equivalents, the reaction will be slow or incomplete.

  • Reaction Temperature: While higher temperatures can promote the reaction, excessively high temperatures can lead to degradation. Conversely, a temperature that is too low will result in a sluggish reaction.

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: Ensure you are using a strong enough base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in at least a 1.1 molar equivalent to the (tetrahydro-2-furanyl)methanol.

  • Temperature Optimization: The optimal temperature will depend on the solvent and base used. A good starting point is room temperature, with the option to gently heat to 40-50 °C if the reaction is slow. Monitor the reaction progress by TLC or HPLC.

  • Extended Reaction Time: If the reaction is proceeding cleanly but slowly, consider extending the reaction time.

Troubleshooting Guide

Problem: An unknown peak is consistently appearing in my HPLC chromatogram with a later retention time than my product.

This is a common issue and often points to the formation of a less polar impurity.

Step 1: Preliminary Identification

A later retention time in reverse-phase HPLC suggests the impurity is more non-polar than the desired product. A likely candidate is the dimer by-product, 3,3'-(oxybis(methylene))dibenzoic acid, or an esterified version of the product if the synthesis started from a methyl or ethyl ester of 3-(bromomethyl)benzoic acid.

Step 2: Characterization

To confirm the identity of this impurity, it is recommended to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which can be used to deduce its structure.

Step 3: Resolution

If the impurity is confirmed as the dimer or an ester, the following purification strategies can be employed:

  • Recrystallization: This is often the most effective method for removing dimer impurities. The difference in polarity and crystal lattice energy between the product and the dimer can be exploited to achieve good separation. A detailed protocol is provided below.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used.

Experimental Protocol: Recrystallization of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid
  • Solvent Selection: Begin by screening for a suitable recrystallization solvent. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water, can also be effective.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthetic Pathway and Impurity Formation

cluster_reactants Reactants cluster_synthesis Williamson Ether Synthesis cluster_impurities Common Impurities A 3-(Bromomethyl)benzoic acid E Product 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid A->E F Unreacted 3-(Bromomethyl)benzoic acid A->F G Dimer By-product 3,3'-(Oxybis(methylene))dibenzoic acid A->G B (Tetrahydro-2-furanyl)methanol B->E C Base (e.g., NaH) C->E D Solvent (e.g., THF) D->E

Caption: Synthetic route and common impurity formation.

Troubleshooting Workflow

start Impurity Detected in HPLC q1 Later or Earlier Elution? Later Earlier start->q1 later Suspect Less Polar Impurity (e.g., Dimer, Ester) q1:f1->later earlier Suspect More Polar Impurity (e.g., Unreacted Starting Material) q1:f2->earlier lcms Characterize by LC-MS later->lcms earlier->lcms purify Select Purification Strategy lcms->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography

Caption: Troubleshooting workflow for impurity identification.

References

  • Title: Process for preparing 3-[(tetrahydro-2-furanylmethoxy)
  • Title: Williamson Ether Synthesis Source: Organic Chemistry, 5th Edition by Paula Yurkanis Bruice URL: (A general textbook reference, specific URL not applicable)
  • Title: A mild and efficient Williamson ether synthesis using 1,4-dioxane as a solvent Source: Tetrahedron Letters, Volume 46, Issue 38, 19 September 2005, Pages 6575-6578 URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering solubility and precipitation challenges with 3-[(Tetrahydro-2-fura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering solubility and precipitation challenges with 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS: 1017032-61-9) during in vitro assays and formulation development.

Executive Summary & Physicochemical Profiling

The compound 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid presents a classic solubility paradox common in drug discovery. Its molecular architecture consists of a lipophilic aromatic ring and an ether-linked tetrahydrofuran (THF) derivative, making it highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO)[1].

However, the presence of the carboxylic acid moiety (-COOH) dictates a highly pH-dependent aqueous solubility profile[2]. At physiological or acidic pH levels (below its pKa of ~4.2), the carboxylate group remains protonated and unionized. In this state, the molecule lacks the stabilizing ion-dipole interactions required to dissolve in cold, non-polar water, leading to rapid precipitation[3]. Conversely, raising the pH above the pKa induces ionization, forming a highly soluble carboxylate anion[4].

Quantitative Solubility Data
Physicochemical PropertyValue / CharacteristicImpact on Solubilization Strategy
Molecular Formula C13H16O4Moderate molecular weight (236.26 g/mol ) allows for standard molarity calculations without viscosity issues.
Ionizable Group Carboxylic Acid (-COOH)Solubility is heavily pH-dependent. Requires pH > 6.0 for optimal aqueous dissolution[2].
Aqueous Solubility (Low pH) Poor (< 0.1 mg/mL)High risk of precipitation in unbuffered water or acidic media[3].
Organic Solubility High (> 50 mg/mL)Excellent solubility in DMSO, DMF, and ethanol due to ether linkages[5].
Primary Degradation Risk Hydrolysis / OxidationRequires anhydrous solvents for long-term stock storage to prevent degradation[1].

Diagnostic Workflow for Solubilization

To prevent compound loss and ensure accurate assay concentrations, follow this decision tree when transitioning from powder to an aqueous assay environment.

SolubilityWorkflow Start Solid Compound 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid DMSO Prepare Stock Dissolve in 100% Anhydrous DMSO Start->DMSO Dilution Aqueous Dilution Dilute into Assay Buffer (e.g., PBS) DMSO->Dilution Aliquot Check Visual Inspection Did precipitation occur? Dilution->Check Success Proceed to Assay (Soluble) Check->Success Clear solution Fail Precipitation Detected (Cloudy/Suspension) Check->Fail Turbidity Fix1 pH Adjustment Titrate buffer to pH 7.5 - 8.0 Fail->Fix1 If pH < pKa Fix2 Co-solvency Add 0.1% Tween-20 or 5% PEG-400 Fail->Fix2 If hydrophobic crash Fix1->Dilution Fix2->Dilution

Caption: Workflow for troubleshooting DMSO stock dilution and aqueous precipitation.

Self-Validating Experimental Protocols

Protocol A: Preparation of High-Concentration Master Stock (100 mM)

Causality: Water impurities in organic solvents can drastically reduce the solubility of benzoic acid derivatives and promote degradation over time[6]. Using anhydrous DMSO ensures maximum solubility by leveraging the solvent's ability to solvate the hydrophobic aromatic and THF rings while acting as a hydrogen bond acceptor for the carboxylic acid[7].

Step-by-Step Methodology:

  • Verify Purity: Ensure the compound powder is desiccated and at room temperature before opening to prevent condensation.

  • Weighing: Weigh the required mass of the compound into a sterile, amber microcentrifuge tube (amber protects against potential photo-oxidation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 100 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Note: Gentle heating increases the dissolution rate by disrupting the crystalline lattice energy[5].

  • Self-Validation Check: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a white pellet is visible, the compound has not fully dissolved; add 10% more solvent and repeat step 4.

Protocol B: Aqueous Assay Dilution & Preventing "Solvent Crash-Out"

Causality: Direct addition of a concentrated DMSO stock into an aqueous buffer often creates a localized supersaturated environment. If the buffer capacity is too low, the acidic nature of the compound drops the micro-environmental pH, causing the unionized form to precipitate[4].

Step-by-Step Methodology:

  • Buffer Preparation: Select a biological buffer (e.g., PBS or HEPES) and adjust the pH to 7.5 – 8.0. This ensures the pH is well above the compound's pKa, favoring the soluble carboxylate anion[2].

  • Temperature Equilibration: Pre-warm the buffer to 37°C to increase the thermodynamic solubility limit during the mixing phase[5].

  • Dropwise Addition: While vortexing the buffer continuously, add the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent downstream assay interference or target protein denaturation[8].

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer, blanked against the pure buffer. An OD600 > 0.01 indicates the presence of micro-precipitates. If precipitation is detected, proceed to the co-solvency troubleshooting steps.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My compound precipitates immediately when added to cell culture media. Why does this happen and how can I fix it? A1: Cell culture media is complex and often contains divalent cations (like Ca²⁺ and Mg²⁺). These cations can interact with the deprotonated carboxylate anion of your benzoic acid derivative to form insoluble salt complexes[9]. Solution: Before adding the compound to the media, pre-dilute your DMSO stock into an intermediate co-solvent mixture. Using a surfactant (e.g., 0.1% Tween-20) or a polymer (e.g., 5% PEG-400) creates micelles or co-solvent shells that shield the hydrophobic regions of the molecule, preventing salt-induced precipitation[1].

Q2: Can I just use heat to force the precipitated compound back into the aqueous solution? A2: While heating does increase the kinetic dissolution rate and thermodynamic solubility[5], it is a temporary fix. Heating creates a supersaturated solution. Once the assay plate cools back to room temperature or 37°C, the compound will likely precipitate out of solution again, leading to erroneously low concentrations in your assay[6]. It is more reliable to adjust the pH or employ a co-solvent[2].

Q3: Does the choice of base matter when adjusting the pH of my buffer? A3: Yes, significantly. While adding a strong base like NaOH will rapidly deprotonate the carboxylic acid and improve solubility[4], localized spikes in high pH can cause alkaline hydrolysis of the ether linkage. It is highly recommended to use a mild biological buffer (like Tris-base) or carefully titrate the solution to maintain a stable pH of 7.5–8.0 without causing chemical degradation[2].

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Optimization

Technical Support Center: Optimizing Synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. We provide in-depth, field-proven insights into reaction mechanisms, optimization strategies, and troubleshooting common experimental hurdles.

Introduction: Synthetic Strategy Overview

The synthesis of the target compound, 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid, is most efficiently approached via a two-stage process. The core strategy involves:

  • Benzylic Bromination: Formation of a key electrophilic intermediate, 3-(bromomethyl)benzoic acid, from its corresponding methyl precursor, m-toluic acid.

  • Williamson Ether Synthesis: Coupling of the brominated intermediate with the nucleophilic alkoxide of (tetrahydro-2-furanyl)methanol to form the desired ether linkage.

This guide will dissect each stage, offering solutions to common problems and presenting optimized protocols to maximize yield and purity.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Ether Formation m-Toluic Acid m-Toluic Acid 3-(bromomethyl)benzoic acid 3-(bromomethyl)benzoic acid m-Toluic Acid->3-(bromomethyl)benzoic acid Radical Bromination (NBS, Initiator) Target Product 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid 3-(bromomethyl)benzoic acid->Target Product Williamson Ether Synthesis (SN2) Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl Alcohol Alkoxide Nucleophile Alkoxide Nucleophile Tetrahydrofurfuryl Alcohol->Alkoxide Nucleophile Deprotonation (Strong Base) Alkoxide Nucleophile->Target Product

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing the 3-(bromomethyl)benzoic acid intermediate?

A1: The most common and effective method is the radical bromination of m-toluic acid using N-Bromosuccinimide (NBS) as the bromine source.[1][2] The reaction requires a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, and is typically performed in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux.[2][3] It is crucial to note that electronegative substituents like the carboxyl group can hinder this reaction, so careful optimization of conditions is necessary for good yields.[3][4]

Q2: Should I protect the carboxylic acid group before performing the Williamson ether synthesis?

A2: This is a critical consideration. The alkoxide used in the Williamson synthesis is a strong base that will deprotonate the carboxylic acid. This forms a carboxylate salt, which can alter the solubility of your starting material and potentially complicate the reaction and workup.

  • Direct Approach (Unprotected): Can work, especially with phase-transfer catalysis (PTC) where the reaction conditions are milder. However, you may need to use additional equivalents of base.

  • Protected Approach (Recommended): Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) beforehand is the more robust strategy. This prevents the acid-base side reaction, often leading to cleaner reactions and higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

Q3: What are the main challenges in the Williamson ether synthesis step for this molecule?

A3: The primary challenge is the competition between the desired Sₙ2 reaction and a potential E2 elimination side reaction.[5][6][7] Although the electrophile (3-(bromomethyl)benzoic acid) is a benzylic halide, which strongly favors Sₙ2, a sterically hindered base or high temperatures can promote elimination.[8] Another challenge is ensuring anhydrous conditions when using highly reactive bases like sodium hydride (NaH) to prevent quenching of the base and alkoxide.[7][9]

Q4: Which is better for the ether synthesis: a strong base like NaH or a Phase-Transfer Catalysis (PTC) approach?

A4: Both methods are effective, but the choice depends on your laboratory capabilities and safety considerations.

  • Sodium Hydride (NaH): This is a classic and highly effective method. NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.[7][8] This method demands strictly anhydrous solvents (like THF or DMF) and careful handling of NaH, which is flammable.[7]

  • Phase-Transfer Catalysis (PTC): This is often a safer, more convenient, and "greener" alternative.[10] It uses a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to shuttle the alkoxide, generated in an aqueous phase (e.g., with 50% NaOH), into the organic phase containing the alkyl halide.[11] This method avoids the need for anhydrous solvents and pyrophoric reagents.[11][12]

Q5: How can I monitor the progress of these reactions?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material, intermediate, and product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, techniques like GC-MS or ¹H NMR of aliquots from the reaction mixture can be employed.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Area 1: Low Yield or Impurities in Benzylic Bromination
Problem Potential Cause Recommended Solution
Low conversion of m-toluic acid 1. Inactive Initiator: The radical initiator (AIBN, benzoyl peroxide) may have degraded. 2. Insufficient Light: If using photochemical initiation, the light source may be too weak. 3. Reaction Quenched: Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh batch of initiator. 2. Ensure a high-intensity lamp is close to the reaction vessel. 3. Degas the solvent before starting the reaction by bubbling nitrogen through it.
Formation of dibromo- or ring-brominated products 1. Excess NBS: Using more than one equivalent of NBS can lead to over-bromination. 2. High Temperature/Long Reaction Time: Forcing the reaction can sometimes lead to less selective side reactions.1. Use NBS as the limiting reagent (1.0-1.05 equivalents). 2. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Difficulty removing succinimide byproduct Succinimide is a solid byproduct of the reaction with NBS. It has some solubility in polar solvents.After the reaction, cool the mixture. Succinimide will precipitate and can be removed by filtration.[2] A subsequent aqueous wash can help remove any remaining traces.
Issue Area 2: Poor Results in Williamson Ether Synthesis

G cluster_main Alkoxide + Benzylic Halide SN2_Product Desired Ether Product (Sₙ2 Pathway) Start->SN2_Product Favored by: - Primary Halide - Less Hindered Base - Polar Aprotic Solvent E2_Product Elimination Byproduct (E2 Pathway) Start->E2_Product Favored by: - Sterically Hindered Base - High Temperature

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Troubleshooting

long-term stability and storage conditions for 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical liabilities of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS: 1017032-61-9).

Unlike simple benzoic acid derivatives, this compound features a complex architecture: a benzoic acid core, a benzyl ether linkage, and a tetrahydrofuran (THF) ring. The presence of the THF ring and ether linkage introduces significant autoxidation risks, making strict storage and handling protocols critical for experimental reproducibility.

Architectural Liabilities & Mechanistic Pathways

To understand how to store and handle this compound, we must first understand its vulnerabilities. The THF moiety contains α -hydrogens that are highly susceptible to abstraction by oxygen radicals. When exposed to ambient air and light, this triggers an autoxidation cascade, forming hydroperoxides that can degrade the compound, poison downstream catalysts, and pose severe safety hazards upon concentration [1].

thf_autoxidation A 3-[(Tetrahydro-2-furanylmethoxy) methyl]-benzoic acid (Intact THF Ring) B O2 / Light / Heat (Radical Initiation) A->B Exposure to Air C THF Hydroperoxide Intermediate B->C Hydrogen Abstraction D Ring Cleavage & Degradation Products C->D Thermal/Chemical Decomposition

Fig 1: Autoxidation pathway of the tetrahydrofuran (THF) moiety leading to peroxide degradation.

Quantitative Baselines for Storage & Stability

To prevent the degradation pathways outlined above, strict environmental controls must be maintained. The following table summarizes the quantitative thresholds for safe, long-term storage.

ParameterOptimal ConditionCritical ThresholdCausality / Consequence
Storage Temperature -20°C> 4°CHeat accelerates radical initiation and autoxidation of the THF ring[2]. While benzoic acid is thermally stable up to 200°C[3], the THF ring is highly heat-sensitive[4].
Atmosphere Argon / NitrogenAmbient AirTriplet oxygen reacts with THF α -radicals to form hydroperoxides[4].
Light Exposure Dark (Opaque vial)Ambient UV/VisPhoto-initiation dramatically increases the rate of ether cleavage and peroxidation[1].
Peroxide Limit < 5 ppm> 20 ppmHigh peroxide levels poison transition-metal catalysts and pose explosive risks upon concentration[2].
Solution pH 4.0 - 6.0< 2.0 or > 8.0Extreme acidic pH can catalyze benzyl ether cleavage; basic pH causes unwanted salt formation.

Diagnostic Troubleshooting Guide (Q&A)

Q1: My cross-coupling reaction yields dropped significantly after storing the compound for 3 months. What happened?

  • Causality: The THF moiety is highly susceptible to autoxidation[1]. Over time, exposure to trace oxygen forms hydroperoxides[4]. These peroxides act as potent oxidants that rapidly oxidize and poison transition-metal catalysts (like Pd or Cu) used in cross-coupling reactions.

  • Solution: Always test for peroxides before use (see Protocol below). Store the compound strictly under Argon.

Q2: I observed a white, crystalline precipitate in my DMSO stock solution after a few weeks at 4°C. Has the compound degraded?

  • Causality: This is a physical phase change, not chemical degradation. DMSO freezes at 18.5°C. Furthermore, benzoic acid derivatives form strongly hydrogen-bonded dimers that drastically reduce solubility at lower temperatures.

  • Solution: Gently warm the vial to 25°C and sonicate for 5 minutes. The solution should clarify completely.

Q3: Can I concentrate this compound using a rotary evaporator at 60°C?

  • Causality: No. Concentrating peroxide-forming ethers at elevated temperatures is a severe safety hazard [2]. If hydroperoxides have formed during storage, removing the solvent concentrates them, potentially leading to explosive decomposition or rapid thermal degradation[4].

  • Solution: Test for peroxides first. Keep the rotary evaporator water bath strictly below 35°C.

Q4: I am performing a catalytic hydrogenation (Pd/C, H₂) to reduce a different functional group on my molecule, but my compound is degrading. Why?

  • Causality: Your compound contains a benzyl ether linkage (-Ph-CH₂-O-CH₂-THF). Benzyl ethers are classic protecting groups specifically designed to be cleaved via hydrogenolysis. Exposing this compound to Pd/C and H₂ will inevitably cleave the ether, yielding 3-methylbenzoic acid and (tetrahydrofuran-2-yl)methanol.

  • Solution: If reduction is necessary, use a chemoselective reducing agent (e.g., NaBH₄ for ketones) that does not trigger hydrogenolysis of the benzyl ether.

Validated Experimental Workflows

To ensure trustworthiness, every handling procedure must be a self-validating system. Below is the closed-loop protocol for testing and purifying aged stocks of this compound.

storage_workflow Step1 Receive & Aliquot Compound Step2 Store at -20°C under Argon Step1->Step2 Step3 Pre-Experiment Peroxide Test Step2->Step3 Monthly or before use Decision Peroxides > 20 ppm? Step3->Decision Action1 Purify via Basic Alumina Decision->Action1 Yes (High Risk) Action2 Proceed with Synthesis Decision->Action2 No (Safe) Action1->Step3 Re-test to validate

Fig 2: Closed-loop validation workflow for the storage and pre-use testing of THF-containing compounds.

Protocol: Closed-Loop Peroxide Decontamination and Validation
  • Purpose: To safely remove hydroperoxides from aged stocks before sensitive downstream applications.

  • Materials: Quantofix Peroxide Test Strips, Basic Alumina (Brockmann I, activated), Dichloromethane (DCM), Argon gas.

Step-by-Step Methodology:

  • Initial Assessment: Dissolve 1 mg of the compound in 1 mL of DCM. Dip a peroxide test strip into the solution for 1 second. Read the concentration after 15 seconds. If the strip indicates >5 ppm, proceed to step 2.

  • Column Preparation: Pack a glass Pasteur pipette with a glass wool plug and 2 inches of activated basic alumina. Pre-wet the column with peroxide-free DCM.

  • Elution: Dissolve the contaminated compound in a minimal volume of DCM. Load it onto the alumina column. Elute with 5-10 mL of DCM, collecting the fractions.

    • Causality/Mechanism: The highly polar hydroperoxides bind strongly to the basic alumina matrix, while the target carboxylic acid/ether compound elutes safely.

  • Validation (Self-Correction): Take a 10 µL aliquot of the combined fractions and re-test with a new peroxide strip. The protocol is only validated if the strip reads 0 ppm. If the reading is >0 ppm, the alumina was saturated; repeat the column step with fresh alumina.

  • Solvent Removal: Evaporate the DCM under a gentle stream of Argon (do not use heat). Store the purified compound immediately at -20°C under an Argon atmosphere.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in aqueous solutions for long-term use? A: It is not recommended. While benzoic acid is stable in water up to 300°C [3], prolonged storage in aqueous media can promote slow hydrolysis of the ether linkage, especially if the pH drifts to acidic extremes. Store as a dry powder.

Q: Why did my white powder turn slightly yellow over time? A: Yellowing is a macroscopic indicator of advanced autoxidation. The THF ring has likely cleaved, forming complex polymeric degradation products or oxidized ring-opened species[4]. If the compound is visibly yellow, it should be discarded, as purification via alumina will not reverse ring cleavage.

Q: Is refrigeration enough to stop degradation? A: No. Cold storage slows down the kinetics of autoxidation, but it does not stop it. Furthermore, cold storage without an inert atmosphere can actually promote peroxide build-up by slowing the decomposition of unstable peroxides into other byproducts[5]. Inert gas (Argon/Nitrogen) purging is mandatory.

References
  • An ab initio and DFT study of the autoxidation of THF and THP - ResearchGate. Available at:[Link]

  • Peroxide forming chemicals - Department of Biology, University of York. Available at:[Link]

  • Organic Peroxide Formers - USC Environmental Health & Safety. Available at:[Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Catalytic Efficiency in the Synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid from its Precursors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of catalytic strategies for the synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. Given the absenc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of catalytic strategies for the synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. Given the absence of dedicated literature for this specific molecule, this document proposes a plausible and efficient multi-step synthetic pathway. We will benchmark the catalytic efficiency at each critical step by drawing objective comparisons from established experimental data for analogous transformations. The focus is on providing a robust framework for researchers to make informed decisions in catalyst selection and process optimization.

Introduction: The Target Molecule and the Imperative for Catalytic Efficiency

3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid is a compound of interest due to its structural motifs, which are prevalent in pharmacologically active molecules. The benzoic acid moiety is a common scaffold in drug design, while the tetrahydrofuran ring is a key component in numerous pharmaceuticals, valued for its ability to improve metabolic stability and solubility.[1][2] The synthesis of such molecules with high purity and yield is paramount, and the choice of catalyst is the most critical factor in achieving these goals. Efficient catalysis not only improves yield but also aligns with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous reagents.[3]

This guide will deconstruct the synthesis into two primary catalytic stages: the selective oxidation of a readily available precursor to form the benzoic acid backbone and the subsequent etherification to introduce the tetrahydrofurfuryl moiety.

Proposed Synthetic Pathway: A Three-Step Approach

A logical and efficient route to the target molecule begins with 3-methyltoluene (m-xylene), a common industrial feedstock. The proposed pathway involves three key steps:

  • Selective Catalytic Oxidation: Oxidation of one methyl group of m-xylene to form 3-methylbenzoic acid.

  • Catalytic Etherification: Coupling of 3-methylbenzoic acid with tetrahydrofurfuryl alcohol (THFA) via an intermediate, such as methyl 3-(bromomethyl)benzoate, to form the ether linkage.

  • Saponification: Hydrolysis of the resulting ester to yield the final benzoic acid product.

Caption: Simplified catalytic cycle for Co-Mn-Br mediated oxidation.

Experimental Protocol: Selective Oxidation of m-Xylene

This protocol is based on established procedures for toluene oxidation. [4][5]

  • Reactor Setup: Charge a high-pressure reactor equipped with a mechanical stirrer, gas inlet, reflux condenser, and temperature controller with m-xylene and acetic acid (as solvent).

  • Catalyst Addition: Add the catalyst system: cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Reaction Execution: Seal the reactor, pressurize with compressed air to 15-20 atm, and heat to 140-160°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reactor to room temperature and depressurize. The product, 3-methylbenzoic acid, can be crystallized by cooling and recovered via filtration.

Part 2: Benchmarking the Catalytic Williamson Ether Synthesis

Following the synthesis of an appropriate precursor, such as methyl 3-(bromomethyl)benzoate, the next critical step is the etherification with tetrahydrofurfuryl alcohol. The Williamson ether synthesis, while classic, can be slow and require harsh conditions. Catalysis, particularly phase-transfer catalysis (PTC), offers a significant improvement in efficiency.

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. [6]In this case, it transports the tetrahydrofurfuryl alkoxide (formed in an aqueous or solid phase with a base) into the organic phase containing the methyl 3-(bromomethyl)benzoate.

Comparative Performance of Etherification Conditions
Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
NoneNaOHToluene/H₂O100 (Reflux)24Low-Moderate[6]
TBAB (Tetrabutylammonium bromide)K₂CO₃Toluene806>90[6]
Aliquat 336KOHDichloromethane258High[6]

Analysis: The data clearly demonstrates the superiority of phase-transfer catalysis. Using a catalyst like Tetrabutylammonium bromide (TBAB) dramatically reduces the reaction time and temperature while significantly increasing the yield compared to the uncatalyzed reaction. [6]This is because the lipophilic quaternary ammonium cation of the PTC pairs with the alkoxide anion, shuttling it into the organic phase where it can readily react with the electrophilic benzylic bromide.

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in ether synthesis.

Experimental Protocol: Phase-Transfer Catalyzed Etherification
  • Reactant Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine methyl 3-(bromomethyl)benzoate, tetrahydrofurfuryl alcohol, and toluene.

  • Catalyst and Base Addition: Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) and a solid base (e.g., powdered potassium carbonate or potassium hydroxide).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 6-10 hours. The vigorous stirring is crucial to ensure efficient transfer between phases.

  • Monitoring: Follow the disappearance of the starting material using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling, filter off the solid base. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product, which can be purified by column chromatography.

Conclusion and Future Outlook

The synthesis of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid can be achieved efficiently through a multi-step process employing robust catalytic methods. For the initial selective oxidation, the Co-Mn-Br system remains the industrial benchmark, offering high yields and selectivity. [5]For the critical C-O bond formation, phase-transfer catalysis provides a dramatic increase in reaction efficiency, allowing for milder conditions, shorter reaction times, and higher yields compared to uncatalyzed alternatives. [6] Researchers and drug development professionals should prioritize these catalytic methods to ensure a reproducible, scalable, and sustainable synthesis. Future work could explore the application of heterogeneous catalysts for both the oxidation and etherification steps to further simplify product purification and catalyst recycling, enhancing the overall green profile of the synthesis.

References

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • European Patent Office. (1989). Process for the manufacture of derivatives of benzoic acid - EP 0300922 A1. Available at: [Link]

  • PMC. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Available at: [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available at: [Link]

  • ACS Publications. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

  • ScienceDirect. (2003). Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. Available at: [Link]

  • ResearchGate. (2025). Experimental and theoretical study on benzoic acid derivatives. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid. Available at: [Link]

  • RSC Publishing. (2024). Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts. Available at: [Link]

  • ACS Publications. (2011). Thiourea/Proline Derivative-Catalyzed Synthesis of Tetrahydrofuran Derivatives: A Mechanistic View. Available at: [Link]

  • Fiveable. (2025). Catalytic Efficiency: Organic Chemistry Study Guide. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at: [Link]

  • PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Available at: [Link]

  • ResearchGate. (2024). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Available at: [Link]

  • ResearchGate. (n.d.). Atom Efficiency and Catalysis in Organic Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2009). Chapter 2: Evaluation of Catalytic Efficiency in Enzymes and Enzyme Models. Available at: [Link]

  • Google Patents. (1991). US4985575A - Process for preparing optically active tetrahydro-2-furoic acid.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]

  • Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydrofuran derivatives via enantioselective intramolecular oxidative hydrofunctionalization. Available at: [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

  • ResearchGate. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Available at: [Link]

  • PubChem. (n.d.). (3S)-Tetrahydro-3-furanyl ((2S,3S)-4-((2S,4R)-4-((1S,2R)-2-((S)-amino(hydroxy)methoxy)-2,3-dihydro-1H-inden-1-yl)-2-benzyl-3-oxo-2-pyrrolidinyl)-3-. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories that excel at synthesizing complex molecules but struggle with their end-of-life logistics. 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories that excel at synthesizing complex molecules but struggle with their end-of-life logistics. 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid (CAS: 1017032-61-9) is a perfect case study. While it is a highly versatile building block in drug discovery, its structural features—a carboxylic acid paired with two distinct ether linkages—create a dual-hazard profile that demands strict operational discipline.

Proper disposal of this compound requires navigating both its acidic nature and its hidden susceptibility to auto-oxidation. Every protocol described below is designed as a self-validating system: you do not merely assume a hazard is neutralized; you analytically prove it before moving to the next logistical step.

Mechanistic Hazard Analysis: The Dual-Threat Profile

To safely dispose of 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid, we must first understand the causality behind its hazards.

The Peroxidation Pathway (The Ether Hazard) The molecule features a tetrahydrofuran (THF) ring and a benzylic ether linkage. Both environments contain highly activated α -hydrogens. Ambient oxygen readily abstracts these hydrogens via a radical mechanism, forming unstable hydroperoxides ([1]). Over time, especially if the material is stored in solution and the solvent evaporates, these peroxides concentrate and can detonate under mechanical shock, friction, or heat ([2]).

Acid-Base Dynamics (The Carboxylic Acid Hazard) The benzoic acid moiety classifies this compound as a weak organic acid. During disposal, it must be strictly segregated from incompatible materials like strong inorganic bases or oxidizers to prevent exothermic neutralization reactions and gas evolution ([3]).

Experimental Protocols: Self-Validating Disposal Workflows

The following step-by-step methodologies ensure that the chemical is safely evaluated, neutralized, and packaged for Environmental Protection Agency (EPA) compliant disposal.

Workflow A: Quantitative Peroxide Testing

Causality: You cannot visually confirm the absence of dissolved peroxides. Testing ensures the material is below the explosive threshold before it is handled or consolidated.

  • Preparation: Don appropriate PPE (flame-resistant lab coat, heavy-duty nitrile gloves, face shield). Work behind a blast shield in a certified fume hood.

  • Visual Inspection: Examine the container for white crystals around the cap or varying liquid viscosity. Causality: Crystals indicate solid organic peroxides, which are highly shock-sensitive. If crystals are present, do not touch the container and immediately contact EHS ([4]).

  • Sampling: If no crystals are present, carefully open the container. Dissolve 100 mg of the compound in 1 mL of a verified peroxide-free, non-halogenated solvent (e.g., anhydrous ethanol).

  • Execution: Dip a commercial semi-quantitative peroxide test strip (e.g., Quantofix) into the solution for 1 second.

  • Validation: Wait 15 seconds and compare the color change to the manufacturer's scale. Record the concentration in ppm.

Workflow B: Chemical Deactivation (Peroxide Quenching)

Causality: If peroxide levels are between 25 and 100 ppm, they must be chemically reduced before the waste can be legally transported. Ferrous iron (Fe²⁺) reduces hydroperoxides to alkoxides while being oxidized to ferric iron (Fe³⁺), neutralizing the explosive hazard ([4]).

  • Reagent Preparation: Prepare a fresh quenching solution of 60g iron (II) sulfate, 6 mL concentrated sulfuric acid, and 110 mL water.

  • Addition: Slowly add the Fe(II)SO₄ solution to the chemical waste while stirring gently.

  • Validation (Self-Validating Step): Wait 15 minutes, then re-test the organic layer using a new peroxide test strip. The system is validated only when the test reads 0 ppm.

Workflow C: Waste Segregation and EPA-Compliant Packaging
  • Categorization: Classify the neutralized, peroxide-free material as "Non-Halogenated Organic Acid Waste."

  • Containerization: Pour the waste into an approved High-Density Polyethylene (HDPE) safety can. Causality: HDPE resists degradation from weak organic acids and prevents leaching ([3]).

  • Segregation: Strictly isolate this container from halogenated solvents (e.g., dichloromethane). Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and violates EPA fuels blending requirements for incinerators ([5], [6]).

  • Labeling: Affix a RCRA hazardous waste tag. Mark specific hazards: "Toxic, Organic Acid, Peroxide-Evaluated."

Quantitative Data & Classification Matrices

Table 1: Peroxide Concentration Action Matrix

Concentration RangeHazard LevelRequired ActionValidation Step
< 25 ppm LowProceed with standard non-halogenated disposal.None required.
25 - 100 ppm ModerateQuench with Fe(II)SO₄ or pass through activated alumina.Re-test to confirm < 25 ppm.
> 100 ppm SevereDO NOT MOVE. Contact EHS High-Hazard team.EHS remote detonation or stabilization.

Table 2: Waste Compatibility & Segregation Matrix

Waste CategoryCompatible With (Safe to Mix)Incompatible With (DO NOT MIX)Final RCRA Disposal Route
Non-Halogenated Organic Acids Acetone, Methanol, Acetic Acid, EthanolNitric Acid, Strong Bases, Halogenated SolventsFuels Blending / Incineration

Operational Visualization

The following decision tree maps the logical progression of the disposal operation, ensuring safety protocols are strictly adhered to based on analytical readouts.

DisposalWorkflow Start Initiate Disposal Workflow VisualCheck Visual Inspection (Check for crystals) Start->VisualCheck CrystalDecision Crystals Present? VisualCheck->CrystalDecision EHSRemoval Halt Operations. Evacuate & Call EHS (Bomb Squad) CrystalDecision->EHSRemoval Yes TestPeroxide Test for Peroxides (Quantofix Strip) CrystalDecision->TestPeroxide No Decision Peroxide Level? TestPeroxide->Decision HighPerox > 100 ppm High Hazard Decision->HighPerox > 100 ppm LowPerox < 50 ppm Safe for Standard Disposal Decision->LowPerox < 50 ppm HighPerox->EHSRemoval WasteSeg Segregate as Non-Halogenated Organic Acid LowPerox->WasteSeg Incineration RCRA-Compliant Incineration / Fuel Blending WasteSeg->Incineration

Figure 1: Decision tree for the safe evaluation and disposal of peroxidizable organic acid waste.

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] URL:[Link]

  • University of North Carolina Environment, Health and Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds.[2] URL:[Link]

  • Texas Christian University (TCU) Environmental Health and Safety. Peroxide-Forming Chemicals – Safety Guidelines.[1] URL: [Link]

  • Western Sydney University. Ethers and peroxide forming compounds.[4] URL: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide.[3] URL: [Link]

  • University of Louisville Department of Environmental Health and Safety. Chemical Waste Management: Combining Compatible Used Organic Solvents.[6] URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. The procedural recomm...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. The procedural recommendations herein are synthesized from the known hazards of its constituent chemical moieties—benzoic acid and tetrahydrofuran (THF)—to establish a robust safety framework. Our focus is on proactive risk mitigation through proper personal protective equipment (PPE), handling protocols, and emergency preparedness.

Hazard Analysis: Understanding the Risks

  • Benzoic Acid Moiety: The benzoic acid backbone suggests several potential hazards. Substituted benzoic acids are known to cause skin irritation and serious eye damage.[1][2][3][4] If handled as a fine powder, it can form combustible dust concentrations in the air and may cause damage to the lungs through prolonged or repeated inhalation.[1][3]

  • Tetrahydrofuran (THF) Moiety: The presence of the tetrahydrofuran group introduces a critical, often overlooked, hazard: the potential for forming explosive peroxides upon exposure to air and light over time.[5][6] While the compound itself may be a solid, this latent reactivity necessitates careful storage and handling protocols. THF derivatives can also cause respiratory and serious eye irritation.[7][8]

Based on this analysis, the compound should be treated as a substance that is irritating to the skin and eyes, potentially harmful if inhaled, and capable of forming explosive peroxides upon extended storage after being opened.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles (ANSI/ISEA Z87.1 approved) or a full-face shield if there is a significant splash risk.[9][10]Protects against splashes and airborne dust particles.[11][12] Standard safety glasses do not provide an adequate seal and are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[2][11]Prevents direct skin contact, which can cause irritation.[3] Always check the glove manufacturer's compatibility chart for breakthrough times and dispose of contaminated gloves immediately.[6][11]
Skin & Body Protection A laboratory coat, long pants, and closed-toe shoes are required at all times.[9][11]Provides a primary barrier against accidental skin contact from minor spills or splashes.
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood.A fume hood provides primary containment to minimize the risk of inhaling airborne particulates. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter may be required.[9][11]

Experimental Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring a safe operational environment.

Preparation and Pre-Handling
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent containers, and place them within the fume hood.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[2]

  • Don PPE: Put on your laboratory coat, followed by safety goggles and gloves. Ensure gloves are pulled over the cuffs of the lab coat.

Handling the Compound
  • Work Within the Fume Hood: Conduct all manipulations, including weighing and transferring the solid, deep within the chemical fume hood to contain any dust.

  • Date the Container: Upon opening the container for the first time, clearly mark it with the date.[5][6] This is a critical step for tracking the potential for peroxide formation.

  • Minimize Dust Generation: Handle the solid gently. Avoid scooping or pouring in a manner that creates airborne dust.[13]

  • Seal Tightly: Once the desired amount is dispensed, securely close the primary container to prevent exposure to air and moisture.[11][12]

Post-Handling and Decontamination
  • Clean Workspace: Decontaminate the working area within the fume hood. Wipe down surfaces with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first remove gloves, then the lab coat, and finally the safety goggles.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[11][12]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume Verify Fume Hood prep_ppe Don Appropriate PPE prep_fume->prep_ppe prep_safety Locate Safety Gear prep_ppe->prep_safety handle_open Open & Date Container (Inside Fume Hood) prep_safety->handle_open handle_weigh Weigh Compound (Minimize Dust) handle_open->handle_weigh handle_seal Tightly Seal Container handle_weigh->handle_seal cleanup_decon Decontaminate Workspace handle_seal->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash end_node End Workflow cleanup_wash->end_node start Start Workflow start->prep_fume

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid
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